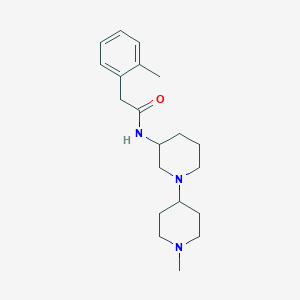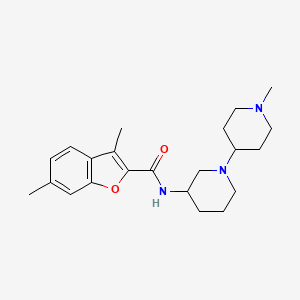![molecular formula C17H15FN4O B6023748 N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]nicotinamide](/img/structure/B6023748.png)
N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]nicotinamide is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrazole-based compounds, which have been extensively studied for their pharmacological properties.
Mécanisme D'action
The mechanism of action of N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]nicotinamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway plays a crucial role in cell growth and survival, and its dysregulation is often observed in cancer cells. By inhibiting this pathway, this compound induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. Additionally, it can inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]nicotinamide in lab experiments is its potent anticancer activity. This compound has been shown to be effective against a wide range of cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high concentrations of this compound can induce cytotoxicity in normal cells, suggesting that caution should be exercised when using this compound in lab experiments.
Orientations Futures
There are several future directions for research on N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]nicotinamide. One area of interest is the development of novel derivatives of this compound with improved pharmacological properties. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify potential drug targets. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound as a potential anticancer agent.
In conclusion, this compound is a compound with significant potential for cancer treatment. Its potent anticancer activity, combined with its ability to inhibit the PI3K/Akt/mTOR signaling pathway, make it a valuable tool for cancer research. However, caution should be exercised when using this compound in lab experiments due to its potential toxicity. Further research is needed to fully understand the mechanism of action of this compound and to identify potential drug targets.
Méthodes De Synthèse
The synthesis of N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]nicotinamide involves the reaction of 4-fluorobenzyl hydrazine with 3-methyl-1H-pyrazole-5-carboxylic acid, followed by the condensation of the resulting intermediate with nicotinoyl chloride. The final product is obtained by purification through column chromatography.
Applications De Recherche Scientifique
N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]nicotinamide has been studied extensively for its potential therapeutic applications. One of the main areas of research has been in the field of cancer treatment. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
N-[2-[(4-fluorophenyl)methyl]-5-methylpyrazol-3-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O/c1-12-9-16(20-17(23)14-3-2-8-19-10-14)22(21-12)11-13-4-6-15(18)7-5-13/h2-10H,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRPTASGNVTJGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CN=CC=C2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-5-(methoxyacetyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6023669.png)
![(2-{[1-(4-chlorophenyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6023675.png)
![4-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-2-chloro-6-methoxyphenol](/img/structure/B6023681.png)
![3-{1-[(5-chloro-2-thienyl)methyl]-3-piperidinyl}-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6023689.png)


![methyl 4-{3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B6023706.png)
![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B6023713.png)
![N-(4-methoxybenzyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6023721.png)
![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6023728.png)
![methyl 4-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-4-oxobutanoate](/img/structure/B6023731.png)
![N-(2,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B6023736.png)
![N-(4-bromophenyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B6023759.png)
